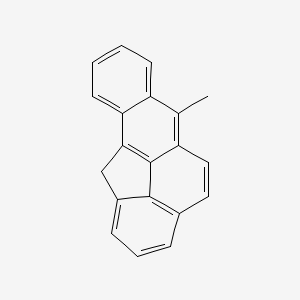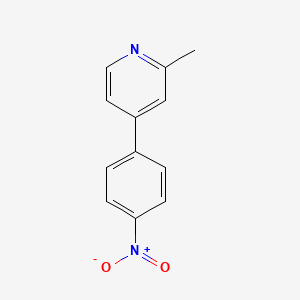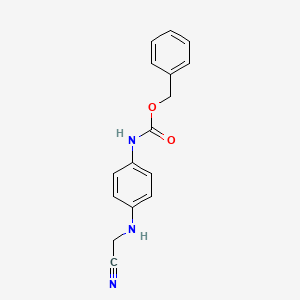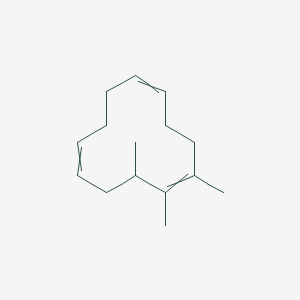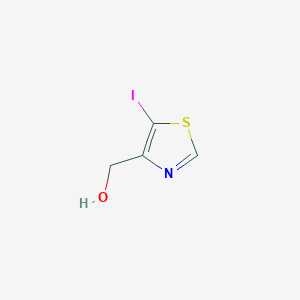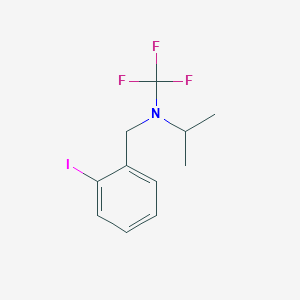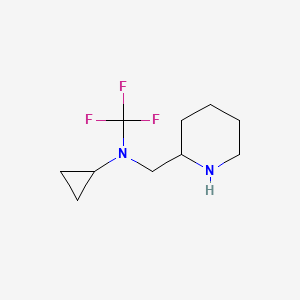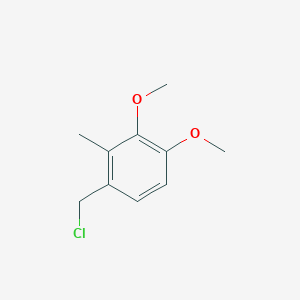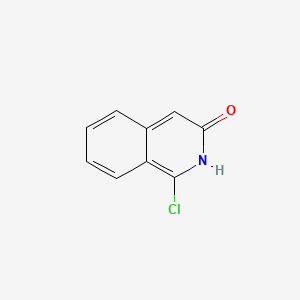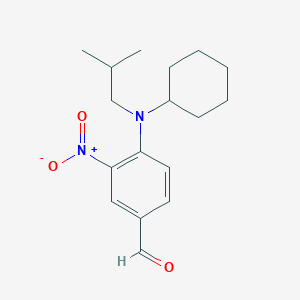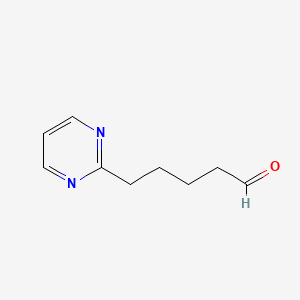
2-Pyrimidinepentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrimidinepentanal is an organic compound belonging to the pyrimidine family, characterized by a pyrimidine ring attached to a pentanal group Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrimidinepentanal can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with aldehydes under specific conditions. For instance, the reaction of pyrimidine with pentanal in the presence of a catalyst such as zinc chloride can yield this compound. The reaction typically requires refluxing the mixture in an appropriate solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pyrimidinepentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or electrophiles like halogens in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: 2-Pyrimidinepentanoic acid.
Reduction: 2-Pyrimidinepentanol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Pyrimidinepentanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Research has shown its potential in developing drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Pyrimidinepentanal involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the structure of the derivatives formed from this compound.
Vergleich Mit ähnlichen Verbindungen
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
2-Thiopyrimidine: Exhibits diverse biological activities, including antioxidant and antimicrobial properties.
2,4-Dichloropyrimidine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness of 2-Pyrimidinepentanal: this compound is unique due to its specific structure, which combines the properties of pyrimidine and pentanal. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in the synthesis of various biologically active compounds.
Eigenschaften
CAS-Nummer |
357647-60-0 |
|---|---|
Molekularformel |
C9H12N2O |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
5-pyrimidin-2-ylpentanal |
InChI |
InChI=1S/C9H12N2O/c12-8-3-1-2-5-9-10-6-4-7-11-9/h4,6-8H,1-3,5H2 |
InChI-Schlüssel |
JUILWJMEUZYLPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)CCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



